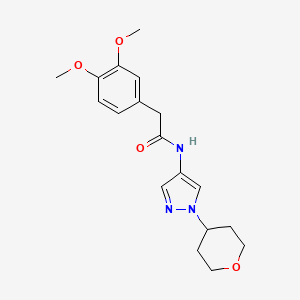

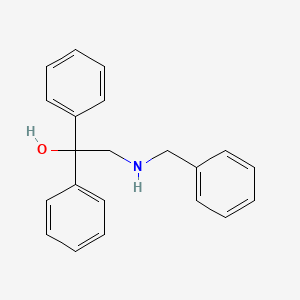

![molecular formula C14H10N4O5 B3009188 5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide CAS No. 899952-41-1](/img/structure/B3009188.png)

5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide, also known as nifurtimox, is a synthetic nitrofuran derivative. It was first synthesized in the 1960s and has since been used in the treatment of Chagas disease, a parasitic infection caused by Trypanosoma cruzi. Nifurtimox has also shown potential in the treatment of other parasitic infections and certain types of cancer.

Scientific Research Applications

Antibacterial Properties

A series of compounds bearing furan and pyrazole scaffolds, analogous to Nitrofurantoin®, have been designed and synthesized for their antibacterial properties. These compounds were evaluated against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity, which suggests their potential as novel antibacterial agents. The study emphasizes the importance of the nitrofuran moiety in contributing to the antibacterial efficacy of these compounds (Hassan et al., 2020).

Carcinogenicity Studies

Research on 5-nitrofurans with heterocyclic substituents at the 2-position of the furan ring has been conducted to investigate their carcinogenicity. These studies are crucial for understanding the potential risks associated with the use of nitrofuran derivatives and for designing safer compounds (Cohen et al., 1975).

Therapeutic Potential

Oxadiazole or furadiazole ring-containing derivatives are highlighted for their significant therapeutic potential. These compounds exhibit a broad range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The review of these compounds underscores the versatility of the oxadiazole nucleus in drug development (Siwach & Verma, 2020).

Synthesis and Characterization

Studies on the synthesis and characterization of new compounds with nitrofuran moieties reveal the complexity and diversity of chemical reactions these compounds can undergo. These research efforts contribute to the expansion of the nitrofuran derivatives library and open up new avenues for the application of these compounds in various scientific fields (El’chaninov & Aleksandrov, 2017).

Energetic Compounds

The study of energetic compounds consisting of oxadiazole rings, including their synthesis, characterization, and evaluation of thermal stabilities and detonation performances, showcases the potential of nitrofuran derivatives in materials science, particularly in the development of high-performance energetic materials (Tang et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Mode of Action

The compound acts as a potent inhibitor of PARP . It binds to and inhibits PARP, preventing it from repairing single-strand DNA breaks. This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells with defective DNA repair mechanisms .

Result of Action

The result of the compound’s action is the induction of cell death , particularly in cancer cells with defective DNA repair mechanisms. By inhibiting PARP and preventing the repair of DNA damage, the compound can lead to the death of these cells .

properties

IUPAC Name |

5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5/c19-13-9-4-2-1-3-8(9)10(16-17-13)7-15-14(20)11-5-6-12(23-11)18(21)22/h1-6H,7H2,(H,15,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHOHCXKBHLZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

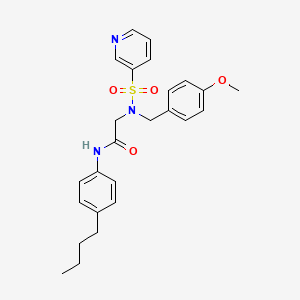

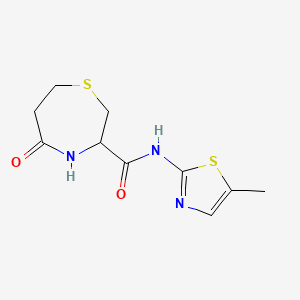

![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)

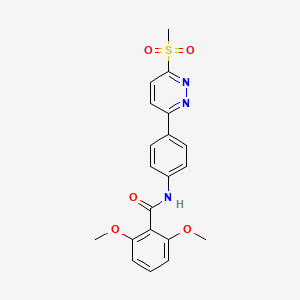

![N-(2,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3009110.png)

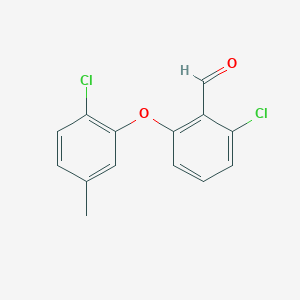

![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)

![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)

![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)